
6-Fluoro-2-hydroxy-3-methylphenylboronic acid
Overview
Description
6-Fluoro-2-hydroxy-3-methylphenylboronic acid is a chemical compound with the molecular formula C7H8BFO3 . It has a molecular weight of 169.95 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-fluoro-2-hydroxy-3-methylphenylboronic acid . The InChI code is 1S/C7H8BFO3/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,10-12H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 6-Fluoro-2-hydroxy-3-methylphenylboronic acid are not available, boronic acids are known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8°C . It is solid in physical form .Scientific Research Applications
Antifungal Activity
Research by Borys et al. (2019) identified that derivatives of formylphenylboronic acids, including isomeric fluoro-formylphenylboronic acids, exhibit significant antifungal activities against strains such as Aspergillus, Fusarium, Penicillium, and Candida. These compounds, through their tautomeric cyclization equilibria, show promise in antifungal drug development, with 4-fluoro-2-formylphenylboronic acid being highlighted for its potency, partly due to the fluorine substituent's role in enhancing activity (Borys et al., 2019).
Synthesis of Boroxine-linked Compounds
The work by Ma et al. (2011) involves the synthesis of boroxine-linked aluminum compounds using 3-methylphenylboronic acid and 3-fluorophenylboronic acid. This study showcases the application of fluorophenylboronic acids in creating complex organometallic structures, which have potential uses in catalysis and materials science (Ma et al., 2011).
Radiopharmaceutical Synthesis
Wagner et al. (2009) developed a novel "one-pot" radiosynthesis method for 6-18F-fluoro-l-DOPA, a radiopharmaceutical used in PET imaging. This method involves the isotopic exchange reaction using a precursor derived from 6-fluoro-2-hydroxy-3-methylphenylboronic acid, demonstrating the compound's utility in the efficient and large-scale production of medical imaging agents (Wagner et al., 2009).
Hematoxylin Substitutes
Lillie et al. (1975) discuss the use of fluorone derivatives, including those derived from fluorophenylboronic acids, as substitutes for hematoxylin in histological staining. These compounds offer alternatives for nuclear staining in histopathology, with potential advantages in specificity and staining properties (Lillie et al., 1975).
Oncology Research
Psurski et al. (2018) examined the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives on various cancer cell lines. The study highlighted compounds such as 2-fluoro-6-formylphenylboronic acid for their ability to induce cell cycle arrest and apoptosis in ovarian cancer cells, pointing towards the development of new anticancer agents (Psurski et al., 2018).
Environmental Biotechnology
In a study on methanogenic degradation of m-cresol, Londry and Fedorak (1993) synthesized 6-fluoro-3-methylphenol (a compound related to 6-Fluoro-2-hydroxy-3-methylphenylboronic acid) to trace the degradation pathway in a microbial consortium. The study provides insights into the environmental biodegradation of toxic compounds and the potential for bioremediation strategies (Londry & Fedorak, 1993).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
(6-fluoro-2-hydroxy-3-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,10-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMPBVGNPGAQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1O)C)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201217808 | |
| Record name | Boronic acid, B-(6-fluoro-2-hydroxy-3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201217808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121513-74-2 | |
| Record name | Boronic acid, B-(6-fluoro-2-hydroxy-3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(6-fluoro-2-hydroxy-3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201217808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



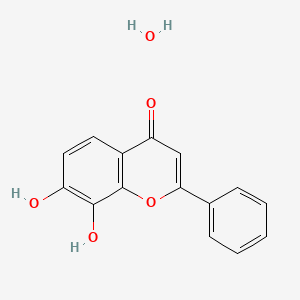


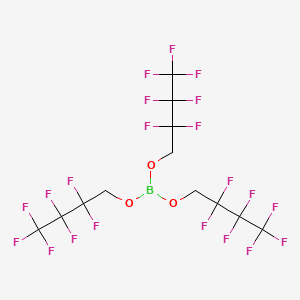
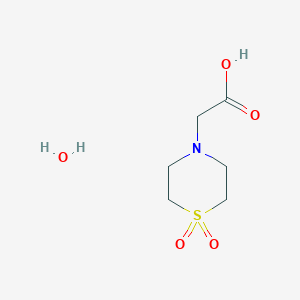
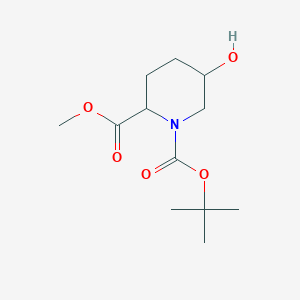
![2-[(N-Dichlorofluoromethylthio]-N-(trifluoromethyl)amino]benzoyl fluoride, 99%](/img/structure/B6327243.png)

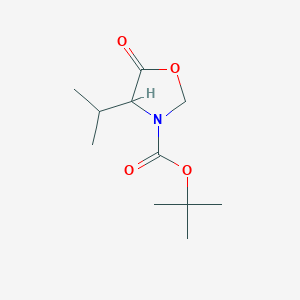

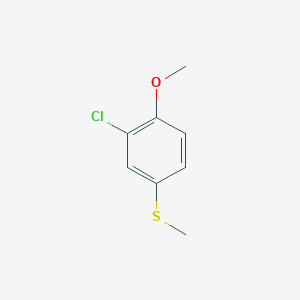
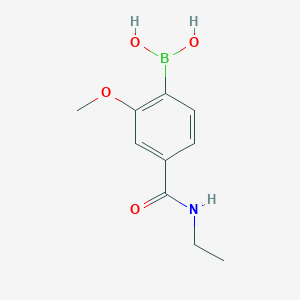
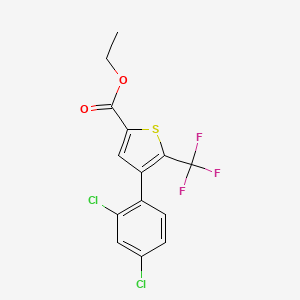
![4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6327299.png)